molecular formula C12H22O2 B6183134 ethyl 2-cyclooctylacetate CAS No. 80246-71-5

ethyl 2-cyclooctylacetate

Cat. No.: B6183134
CAS No.: 80246-71-5
M. Wt: 198.30 g/mol
InChI Key: NKALRBUYNYQWBB-UHFFFAOYSA-N
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Description

Ethyl 2-cyclooctylacetate, also known as cyclooctaneacetic acid ethyl ester, is an organic compound with the molecular formula C12H22O2. It is an ester derived from cyclooctaneacetic acid and ethanol. Esters like this compound are known for their pleasant aromas and are often used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyclooctylacetate can be synthesized through the esterification of cyclooctaneacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester and the removal of water .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where cyclooctaneacetic acid and ethanol are fed into a reactor with a strong acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclooctylacetate, like other esters, can undergo several types of chemical reactions:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Alcohol and an acid or base catalyst.

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-cyclooctylacetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclooctaneacetic acid and ethanol, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl 2-cyclooctylacetate can be compared with other esters such as ethyl acetate and methyl butyrate:

Uniqueness

This compound is unique due to its cyclooctyl group, which imparts distinct chemical and physical properties compared to simpler esters like ethyl acetate and methyl butyrate. This uniqueness makes it valuable in specific applications where its particular properties are desired .

Similar Compounds

Properties

CAS No.

80246-71-5

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

ethyl 2-cyclooctylacetate

InChI

InChI=1S/C12H22O2/c1-2-14-12(13)10-11-8-6-4-3-5-7-9-11/h11H,2-10H2,1H3

InChI Key

NKALRBUYNYQWBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCCCCCC1

Purity

95

Origin of Product

United States

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